3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)oxetane-3-carboxylic acid hydrochloride
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Overview
Description
3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)oxetane-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C13H22N2O5·HCl. It is a derivative of piperazine and oxetane, featuring a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)oxetane-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, piperazine, is reacted with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine to form the Boc-protected piperazine.
Oxetane Ring Formation: The Boc-protected piperazine is then reacted with an oxetane derivative under suitable conditions to form the oxetane ring.
Carboxylation: The oxetane derivative is further carboxylated using a carboxylating agent such as carbon dioxide or a carboxylic acid derivative.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure compound.
Quality Control: Analytical techniques such as HPLC and NMR are used to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)oxetane-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The oxetane ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other organic molecules to form more complex structures.
Common Reagents and Conditions
Acidic Conditions: For Boc deprotection, reagents such as trifluoroacetic acid (TFA) are commonly used.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
Free Amine: Obtained after Boc deprotection.
Oxidized Derivatives: Formed after oxidation of the oxetane ring.
Coupled Products: Resulting from coupling reactions with other organic molecules.
Scientific Research Applications
3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)oxetane-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)oxetane-3-carboxylic acid hydrochloride depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The Boc group provides protection during synthesis, allowing for selective reactions at other sites of the molecule.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid
- 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid
- 2-(6-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetic acid
Uniqueness
3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)oxetane-3-carboxylic acid hydrochloride is unique due to its combination of the oxetane ring and Boc-protected piperazine. This structure provides distinct reactivity and stability, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]oxetane-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5.ClH/c1-12(2,3)20-11(18)14-4-6-15(7-5-14)13(10(16)17)8-19-9-13;/h4-9H2,1-3H3,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJZUROAOKEUBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2(COC2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2241142-14-1 |
Source
|
Record name | 3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}oxetane-3-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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